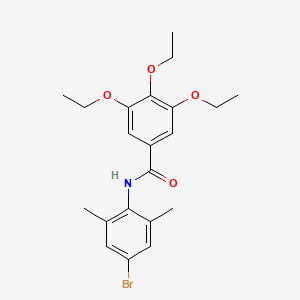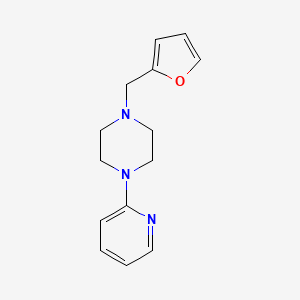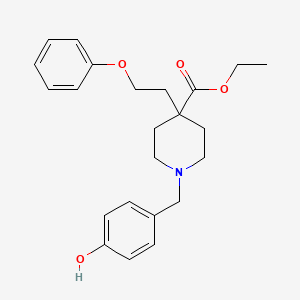
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide, commonly known as BDDE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDE belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of BDDE is not fully understood, but it is believed to involve the modulation of enzyme and receptor activity. BDDE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects. BDDE has also been shown to modulate the activity of the histamine H3 receptor, which is involved in the regulation of histamine release and neurotransmitter activity.
Biochemical and Physiological Effects:
BDDE has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BDDE has also been shown to possess anti-cancer and anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BDDE has been shown to improve cognitive function in animal models, possibly through its ability to modulate acetylcholinesterase activity.
Advantages and Limitations for Lab Experiments
BDDE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BDDE is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of BDDE is its potential toxicity, which can make it difficult to work with at high concentrations. Additionally, the mechanism of action of BDDE is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on BDDE. One area of interest is the development of BDDE-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of interest is the elucidation of the mechanism of action of BDDE, which could lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to investigate the potential toxicity of BDDE and its effects on various physiological systems.
Synthesis Methods
The synthesis of BDDE involves a multi-step process that starts with the reaction of 4-bromo-2,6-dimethylphenol with ethyl 3,4,5-triethoxybenzoate in the presence of a base catalyst. The resulting intermediate is then subjected to a coupling reaction with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to yield the final product, BDDE. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
BDDE has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. BDDE has also been investigated for its role in modulating the activity of certain enzymes and receptors, such as the histamine H3 receptor and the acetylcholinesterase enzyme. BDDE has been demonstrated to be a potent inhibitor of these targets, making it a promising candidate for drug development.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO4/c1-6-25-17-11-15(12-18(26-7-2)20(17)27-8-3)21(24)23-19-13(4)9-16(22)10-14(19)5/h9-12H,6-8H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCYSQFXKRKSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4,5-triethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)

![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)